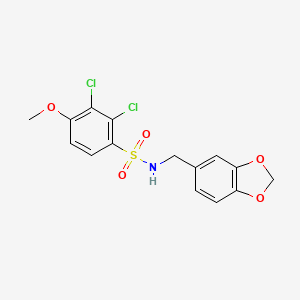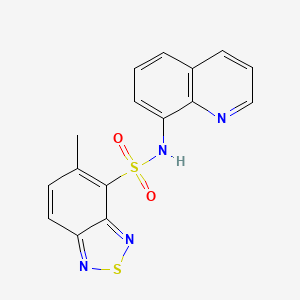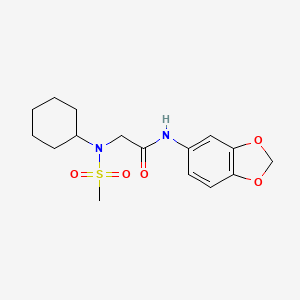
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide, also known as MDL-73811, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. This compound has also been investigated for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
作用机制
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antibacterial, antifungal, and antiviral activities against a variety of microorganisms. It has also been found to exhibit anti-inflammatory and anticancer activities in vitro and in vivo. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities, making it a versatile tool for researchers in various fields. However, one of the limitations of using this compound is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide. One potential direction is the investigation of its potential use as an anticancer agent. In vitro and in vivo studies have shown that this compound exhibits anticancer activity against a variety of cancer cell lines. Further research is needed to determine its mechanism of action and its potential use in cancer therapy. Another potential direction is the investigation of its potential use as an inhibitor of carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body and is a target for the development of drugs for the treatment of various diseases. Further research is needed to determine the efficacy and safety of this compound as a carbonic anhydrase inhibitor.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dichloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-11-4-5-13(15(17)14(11)16)24(19,20)18-7-9-2-3-10-12(6-9)23-8-22-10/h2-6,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZBTRAUEZBFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3449977.png)
![2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B3449989.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3449995.png)

![4-methyl-2-[(5-nitro-2-pyridinyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B3450006.png)
![4-methyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B3450018.png)
![N-[4-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-furamide](/img/structure/B3450026.png)
![methyl 2-chloro-5-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3450035.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450039.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3450045.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3450052.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(mesitylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3450068.png)

![ethyl 1-[N-cyclohexyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3450081.png)